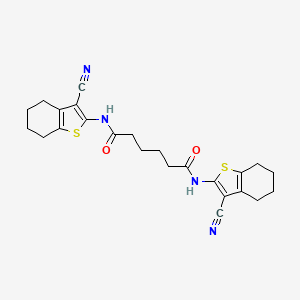
N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of two benzothiophene moieties, each substituted with a cyano group, and linked through a hexanediamide chain. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide can be achieved through a multi-step synthetic route. One common method involves the initial preparation of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene, which is then reacted with hexanediamine under specific conditions to form the desired compound. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide to facilitate the formation of the hexanediamide linkage .
Analyse Des Réactions Chimiques
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Applications De Recherche Scientifique
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development .
Comparaison Avec Des Composés Similaires
N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide can be compared with other similar compounds such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propionamide: This compound has a similar benzothiophene structure but differs in the substituent groups and linkage.
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound features additional functional groups and a more complex structure.
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: This compound contains a benzimidazole moiety and exhibits different biological activities.
Propriétés
Formule moléculaire |
C24H26N4O2S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide |
InChI |
InChI=1S/C24H26N4O2S2/c25-13-17-15-7-1-3-9-19(15)31-23(17)27-21(29)11-5-6-12-22(30)28-24-18(14-26)16-8-2-4-10-20(16)32-24/h1-12H2,(H,27,29)(H,28,30) |
Clé InChI |
MGNLNWOYSVYUKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



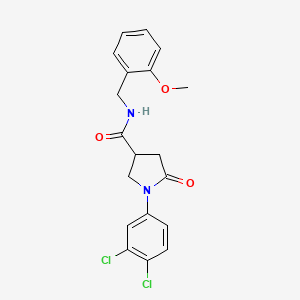

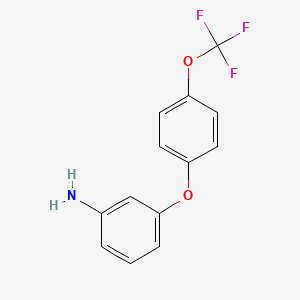
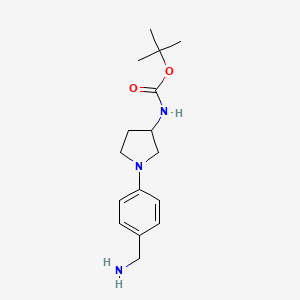
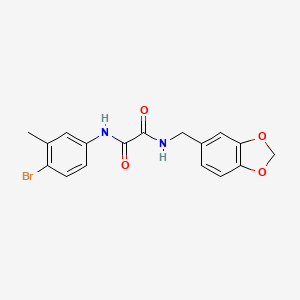
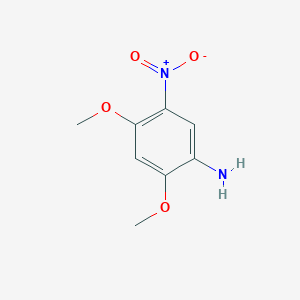
![ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate](/img/structure/B12447331.png)
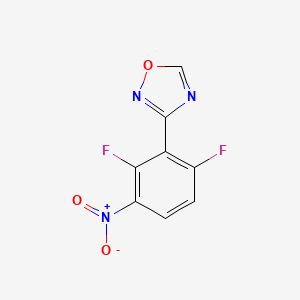

![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)

![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
